![molecular formula C22H19ClF3N3O2 B2778263 (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326936-25-7](/img/structure/B2778263.png)
(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone” is a complex organic compound. Its molecular formula is C23H21ClF3N3O, with an average mass of 447.880 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a quinoline ring, a trifluoromethyl group, a benzyl group, and a morpholine ring .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Quinazoline derivatives, including compounds structurally similar to (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone, have demonstrated significant biological activity. The synthesis process involves multiple steps, including esterification, amidation, reduction, and condensation reactions. These compounds exhibit good biological activity due to their nitrogen-containing heterocyclic structures (Xu Li-feng, 2011).
Antimalarial and Anticancer Properties
- A study on 7-benz[c]acridinemethanols, which are structurally related to quinolinemethanols, has been conducted to explore their potential as antimalarial agents. The synthesis of these compounds involves halogenation, acylation, and epoxide formation, demonstrating their versatility in medicinal chemistry applications. These compounds show promise due to their rigid, tetracyclic structure, which is believed to contribute to their antimalarial properties (A. Rosowsky et al., 1971).
Fluorescence Sensing
- The compound has been explored for its potential in fluorescence sensing, particularly in pH detection. A related Schiff-base molecule demonstrates ratiometric fluorescent chemosensing for pH, indicating that structurally similar compounds could be applied in biochemical and medical research for detecting and monitoring pH changes in various biological and environmental samples (S. Halder et al., 2018).
Neurological Disease Research
- In neurological disease research, specifically Parkinson's disease, a compound structurally related to (6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone has been synthesized for potential use as a PET imaging agent. This highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Antimicrobial and Antimalarial Agents
- Novel quinoline-based 1,2,3-triazoles have been synthesized from derivatives structurally similar to the target compound, showcasing their application as antimicrobial and antimalarial agents. This illustrates the compound's potential in contributing to the development of new therapeutic agents for infectious diseases (Y. Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
[6-chloro-4-[[2-(trifluoromethyl)phenyl]methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O2/c23-15-5-6-19-16(11-15)20(17(13-27-19)21(30)29-7-9-31-10-8-29)28-12-14-3-1-2-4-18(14)22(24,25)26/h1-6,11,13H,7-10,12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDVJLWXUPXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778180.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778181.png)
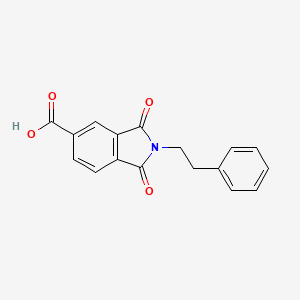



![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2778190.png)

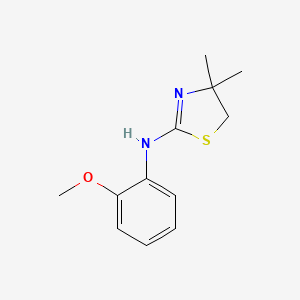
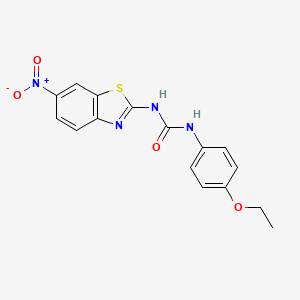
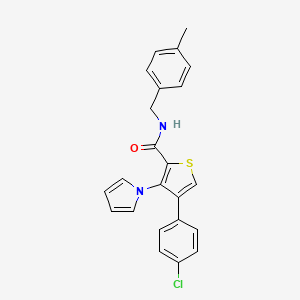

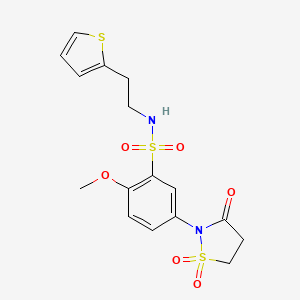
![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)